
Tris(4-nitrophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-nitrophenyl)methane is an organic compound with the molecular formula C19H13N3O6 It is characterized by three nitrophenyl groups attached to a central methane carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-nitrophenyl)methane can be synthesized through a multi-step process involving the nitration of triphenylmethane. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl rings.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-nitrophenyl)methane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is tris(4-aminophenyl)methane.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Tris(4-nitrophenyl)methane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tris(4-nitrophenyl)methane and its derivatives involves interactions with various molecular targets. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways, potentially resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Tris(4-aminophenyl)methane: This compound is similar in structure but has amino groups instead of nitro groups.
Tris(4-methoxyphenyl)methane: This compound has methoxy groups instead of nitro groups.
Uniqueness: Tris(4-nitrophenyl)methane is unique due to the presence of three nitro groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
603-49-6 |
|---|---|
Fórmula molecular |
C19H13N3O6 |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
1-[bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H13N3O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H |
Clave InChI |
GFDFIMKBMBRKCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


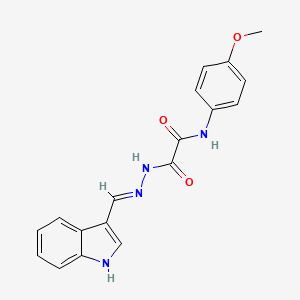
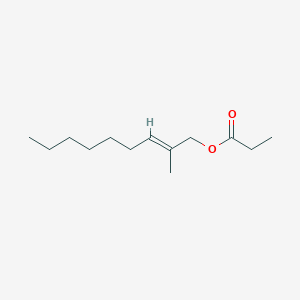

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

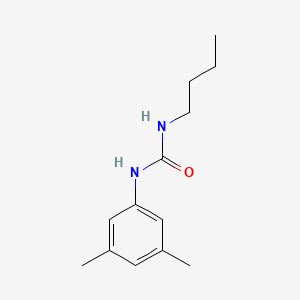
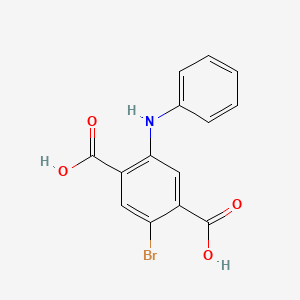

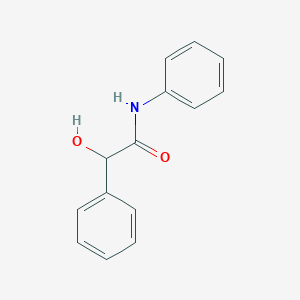
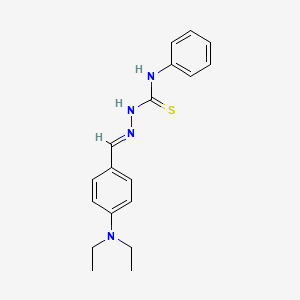
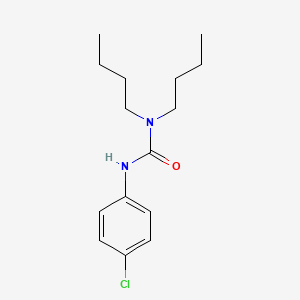

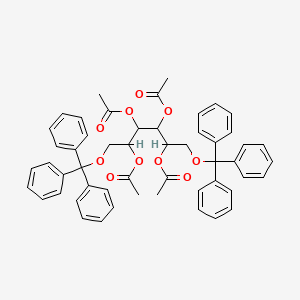
![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
